Valyl-leucyl-lysyl-7-amino-4-methylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

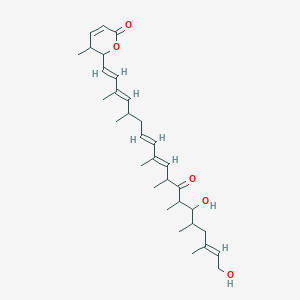

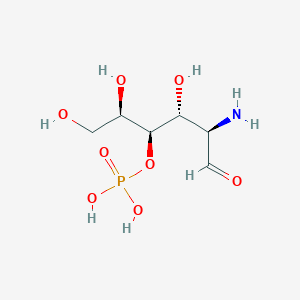

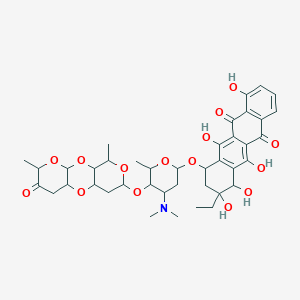

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin (VLK-MCA) is a synthetic peptide that is commonly used in scientific research due to its ability to mimic natural protein substrates. VLK-MCA is a fluorescent substrate that can be used to measure the activity of proteases, enzymes that break down proteins, in biological samples.

Mecanismo De Acción

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is a fluorescent substrate that is cleaved by proteases. When this compound is cleaved, it releases a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorescence spectrophotometer. The rate of AMC release is proportional to protease activity, allowing researchers to measure protease activity in biological samples.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects on its own. Its only function is to act as a substrate for proteases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin has several advantages for lab experiments. It is easy to use and can be used to measure the activity of a wide range of proteases. It is also highly sensitive and can detect low levels of protease activity. However, this compound has some limitations. It can only measure the activity of proteases that cleave peptide bonds, and it cannot distinguish between different types of proteases. Additionally, this compound is not suitable for in vivo experiments and can only be used in vitro.

Direcciones Futuras

There are many future directions for Valyl-leucyl-lysyl-7-amino-4-methylcoumarin research. One direction is to develop new substrates that can distinguish between different types of proteases. Another direction is to use this compound in combination with other assays to gain a more comprehensive understanding of protease activity in biological samples. Additionally, this compound could be used to develop new therapies that target specific proteases involved in disease progression.

Métodos De Síntesis

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for peptide synthesis due to its simplicity and efficiency. The synthesis of this compound involves the sequential addition of protected amino acids to a solid support resin. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis process. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

Valyl-leucyl-lysyl-7-amino-4-methylcoumarin is commonly used in scientific research to measure the activity of proteases. Proteases play a crucial role in many biological processes, including digestion, blood clotting, and immune response. Abnormal protease activity has been linked to various diseases, such as cancer, Alzheimer's disease, and arthritis. By measuring protease activity using this compound, researchers can gain insight into the role of proteases in disease progression and develop new therapies to target proteases.

Propiedades

Número CAS |

152881-17-9 |

|---|---|

Fórmula molecular |

C27H41N5O5 |

Peso molecular |

515.6 g/mol |

Nombre IUPAC |

(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]-2-[(4-methyl-2-oxochromen-7-yl)amino]hexanamide |

InChI |

InChI=1S/C27H41N5O5/c1-15(2)12-21(31-27(36)24(29)16(3)4)26(35)32-25(34)20(8-6-7-11-28)30-18-9-10-19-17(5)13-23(33)37-22(19)14-18/h9-10,13-16,20-21,24,30H,6-8,11-12,28-29H2,1-5H3,(H,31,36)(H,32,34,35)/t20-,21-,24+/m0/s1 |

Clave InChI |

JCZNWTFQAZEOSZ-AWRGLXIESA-N |

SMILES isomérico |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

SMILES canónico |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Sinónimos |

D-Val-Leu-Lys-7-amino-4-methylcoumarin valyl-leucyl-lysyl-7-amino-4-methylcoumarin VLK-AMC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(butyrylamino)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B234407.png)

![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234409.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]propanamide](/img/structure/B234428.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B234431.png)

![15-(1H-indol-3-ylmethyl)-18-[(1Z,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B234432.png)